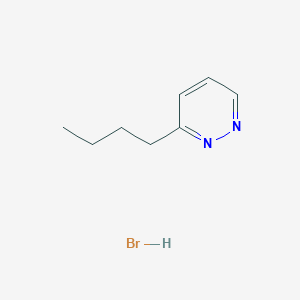

3-Butylpyridazine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butylpyridazine hydrobromide is an organic compound with the molecular formula C8H13BrN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 3-butylpyridazine hydrobromide typically involves the reaction of pyridazine with butyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Butylpyridazine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced pyridazine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyridazine compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Butylpyridazine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 3-butylpyridazine hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

3-Butylpyridazine hydrobromide can be compared with other pyridazine derivatives, such as pyridazine itself, pyridazinone, and other substituted pyridazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Pyridazine: The parent compound with no substituents. It serves as a basic building block for various derivatives.

Pyridazinone: A derivative with a carbonyl group, known for its diverse pharmacological activities.

Substituted Pyridazines: Compounds with various substituents, each exhibiting unique properties and applications.

The uniqueness of this compound lies in its specific butyl substituent, which imparts distinct chemical reactivity and potential biological activities compared to other pyridazine derivatives.

Biological Activity

3-Butylpyridazine hydrobromide is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, supported by empirical data and relevant studies.

Chemical Structure and Properties

This compound is a pyridazine derivative, characterized by a butyl group attached to the pyridazine ring. Its molecular formula is C10H14BrN2, with a molar mass of approximately 260.14 g/mol. The presence of the bromide ion contributes to its solubility and biological activity.

Antimicrobial Activity

Research indicates that various pyridine and pyridazine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in alkyl chain length can enhance antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 250 µg/mL |

| This compound | S. aureus | 200 µg/mL |

| Hexyl imidazolium bromide | Bacillus subtilis | 150 µg/mL |

The findings suggest that this compound has promising antimicrobial activity, which could be leveraged in pharmaceutical applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One study reported a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with IC50 values indicating significant cell death at concentrations above 100 µM .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 95 | Induction of apoptosis |

| HeLa | 120 | Cell cycle arrest |

| A549 | 110 | Reactive oxygen species generation |

These results underline its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory explored the antimicrobial efficacy of various alkyl-pyridazine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, the cytotoxic effects of this compound were evaluated against several human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential role in cancer therapeutics .

Properties

Molecular Formula |

C8H13BrN2 |

|---|---|

Molecular Weight |

217.11 g/mol |

IUPAC Name |

3-butylpyridazine;hydrobromide |

InChI |

InChI=1S/C8H12N2.BrH/c1-2-3-5-8-6-4-7-9-10-8;/h4,6-7H,2-3,5H2,1H3;1H |

InChI Key |

ZCJIYAWFXWSHPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=CC=C1.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.